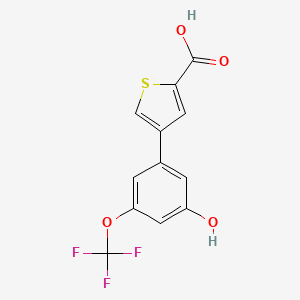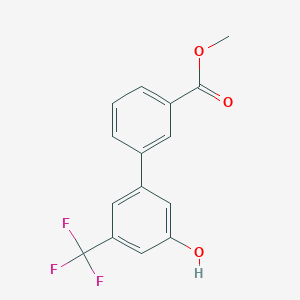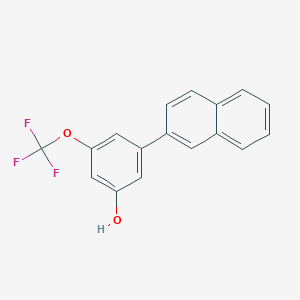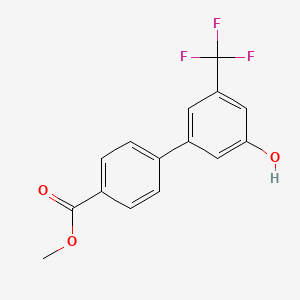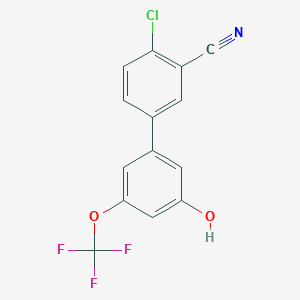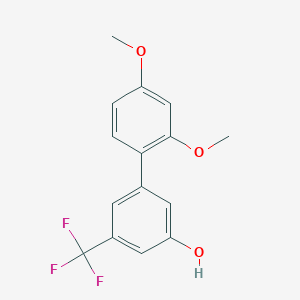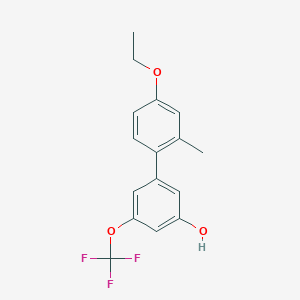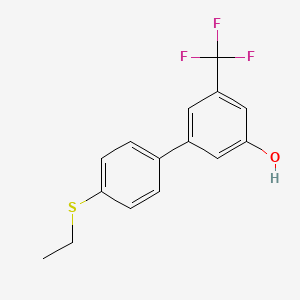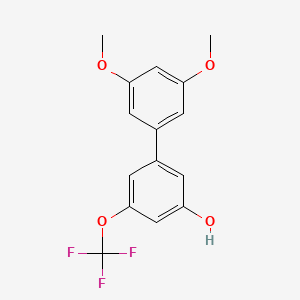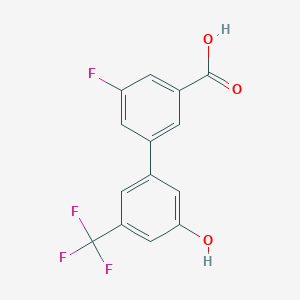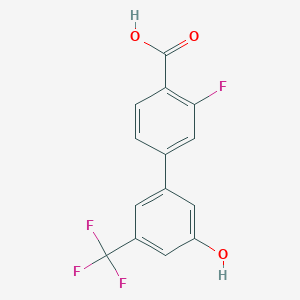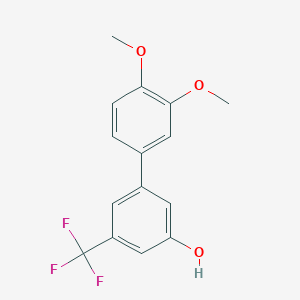
5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) is a compound with a wide range of applications in the field of scientific research. It is a phenolic compound with a trifluoromethyl group at the 3-position and a dimethoxy group at the 5-position. It is a white to off-white crystalline solid with a melting point of 111-114°C. It is an important intermediate for the synthesis of various heterocyclic compounds and is used in the synthesis of a wide variety of organic compounds.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) has a wide range of applications in the field of scientific research. It is used as a reagent for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. It is also used in the synthesis of a wide variety of organic compounds, such as dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) is not well understood. However, it is believed that the trifluoromethyl group at the 3-position of the phenol facilitates the nucleophilic attack of the dimethoxy group at the 5-position. This results in the formation of a cyclic intermediate, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) are not well understood. However, it is believed that the compound may have some activity as an antioxidant, as it has been shown to inhibit the oxidation of lipids in vitro. Additionally, it has been shown to have some anti-inflammatory activity in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) is its availability in a high purity form. This makes it an ideal reagent for use in laboratory experiments. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is relatively expensive and its use in large scale applications may not be economically feasible.
Future Directions
The future directions for 5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) include further research into its biochemical and physiological effects. Additionally, research into its use as a potential therapeutic agent is warranted, as it has been shown to have some anti-inflammatory and antioxidant activity. Additionally, further research into its use as a reagent for the synthesis of various heterocyclic compounds and organic compounds is also warranted. Finally, research into the development of more cost-effective synthesis methods for the compound is also necessary.
Synthesis Methods
5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, followed by hydrolysis of the resulting product. The reaction is carried out in anhydrous conditions and the product is isolated by column chromatography.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-13-4-3-9(7-14(13)21-2)10-5-11(15(16,17)18)8-12(19)6-10/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEOYUPKVXKYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686668 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-14-9 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

